
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride
カタログ番号 B2670773
CAS番号:
1391453-81-8
分子量: 312.56
InChIキー: ZVRVNDVYGDWWHN-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride, also known as L-BMAA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential involvement in the development of neurodegenerative diseases.
科学的研究の応用
Synthesis and Anticancer Activity
- Synthesis in Anticancer Agents : A range of S-glycosyl and S-alkyl derivatives, including compounds related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and shown significant in vitro anticancer activities against different cancer cell lines. These compounds, such as 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, exhibit active cytotoxic agents properties (Saad & Moustafa, 2011).
Antidepressant Activity
- Potential Antidepressant Properties : The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a related bromo compound, showed antidepressant activities in mice. This suggests the potential for compounds in this family, including Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, to be investigated for antidepressant properties (Yuan, 2012).
Antiandrogen Activity
- Antiandrogenic Effects : Derivatives of 2-hydroxypropionanilides, which are structurally related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and tested for antiandrogen activity. This research could lead to the development of novel antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Cardiovascular Research
- Cardiovascular Pharmacology : Research on analogs of indorenate, including compounds like Methyl 3‐amino‐(1H‐indol‐3‐yl) propanoate hydrochloride, has been conducted to evaluate their cardiovascular effects. This includes studying their antihypertensive effects and actions on blood pressure and vascular tone (Pérez-Alvarez et al., 1999).
Material Science
- Copolymerization in Material Science : Ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and utilized in the copolymerization with styrene for potential applications in material science (Kharas et al., 2016).
Amino Acid Synthesis
- Amino Acid Synthesis : Research includes the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, which are structurally similar to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride. This research is significant for developing novel amino acids (Laue et al., 2000).
Antimalarial Activity
- Antimalarial Drug Development : Studies on compounds such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, structurally related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been conducted. These compounds have shown excellent activity against resistant strains of malaria, suggesting potential applications in antimalarial drug development (Werbel et al., 1986).
特性
IUPAC Name |
methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHBEOMKWJVGY-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2670693.png)
![4-[4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2670694.png)
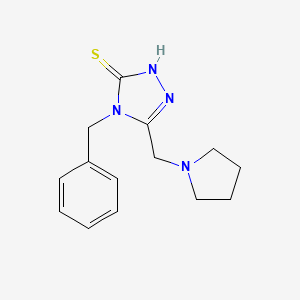
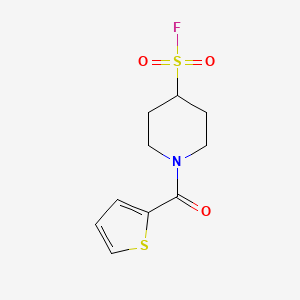
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2670699.png)
![7-Fluoro-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2670700.png)
![6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2670701.png)

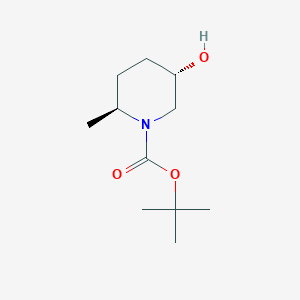
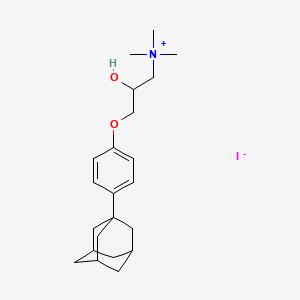
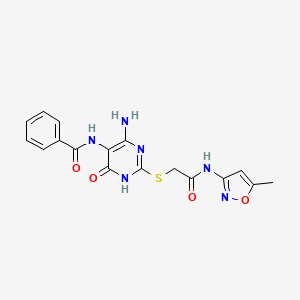
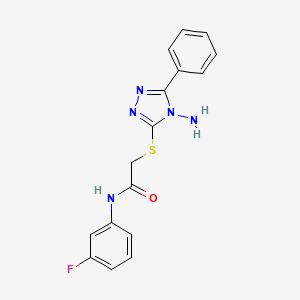
![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)